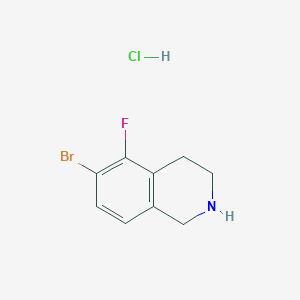

![molecular formula C10H8Br2O2 B2820326 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-30-8](/img/structure/B2820326.png)

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Descripción general

Descripción

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds.

Mecanismo De Acción

Target of Action

Similar compounds have been used in the detection of primary aromatic amines (paas), indicating potential interactions with these molecules .

Mode of Action

It’s known that similar compounds can interact with their targets through aromatic nucleophilic substitution . This involves the compound acting as an electron-deficient unit, interacting with electron-rich molecules such as PAAs .

Biochemical Pathways

Similar compounds have been shown to interact with aromatic amines, suggesting potential effects on pathways involving these molecules .

Pharmacokinetics

Similar compounds have been noted for their high stability and fluorescence performance , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been used as fluorescent sensors for the detection of paas, indicating that they may cause fluorescence quenching upon interaction with these molecules .

Action Environment

Similar compounds have been noted for their high stability , suggesting that they may be resistant to environmental changes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be achieved through several methods. One common approach involves the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial production.

Análisis De Reacciones Químicas

Types of Reactions

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alcohols through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxepin oxides or reduction to yield dihydro derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

N-bromosuccinimide (NBS): Used for bromination reactions.

Dimethyl sulfoxide (DMSO): Common solvent for various reactions.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): Used for the synthesis of triazole derivatives.

Major Products Formed

Dibromo-diepoxide: Formed through bromination and subsequent oxidation reactions.

Triazole Derivatives: Formed through CuAAC reactions.

Aplicaciones Científicas De Investigación

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:

Antibacterial and Anticancer Agents: Benzoxepine derivatives have shown potential as antibacterial and anticancer agents.

Pharmaceutical Intermediates: Used as intermediates in the synthesis of various pharmaceuticals.

Organic Synthesis: Employed in the synthesis of complex organic molecules and materials.

Comparación Con Compuestos Similares

Similar Compounds

4,7-dibromo-2,1,3-benzothiadiazole: Another dibromo compound with similar substitution patterns.

3,4-dihydro-2H-benzo[b]oxepin-5-ol: A related benzoxepine derivative with hydroxyl substitution.

Uniqueness

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in scientific research and industrial applications.

Propiedades

IUPAC Name |

4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQJJKIRKHUOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)Br)C(=O)C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)

![3-{4-[3-(3-Ethyl-1,2-oxazol-5-yl)propoxy]-3,5-dimethylphenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2820244.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2820246.png)

![4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2820247.png)

![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)

![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2820254.png)

![5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2820261.png)

![2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]piperidine](/img/structure/B2820262.png)

![7-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2820265.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]pyridine-3-sulfonamide](/img/structure/B2820266.png)